(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy group at the N-position, and a carboximidoyl chloride group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by the formation of the carboximidoyl chloride group through a reaction with appropriate chlorinating agents. The hydroxy group is introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidoyl chloride group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The hydroxy group can form hydrogen bonds, while the carboximidoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecules. These interactions modulate the activity of the targets, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Lacks the hydroxy and carboximidoyl chloride groups, resulting in different reactivity and biological activity.
N-Hydroxyindole: Lacks the fluorine and carboximidoyl chloride groups, affecting its binding properties and stability.
Indole-3-carboximidoyl chloride: Lacks the fluorine and hydroxy groups, leading to different chemical behavior and applications.
Uniqueness
(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and carboximidoyl chloride groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
(3Z)-6-fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9(13-14)7-4-12-8-3-5(11)1-2-6(7)8/h1-4,12,14H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMSMSYRYDRLN-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.